molecular formula C13H17N3OS B2362405 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 100988-22-5

5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2362405
CAS No.: 100988-22-5
M. Wt: 263.36
InChI Key: DDOHHKIXCSPREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Scientific Research Applications

5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-tert-butylphenol with appropriate reagents to introduce the phenoxy group, followed by the formation of the thiadiazole ring. One common method involves the reaction of 4-tert-butylphenol with chloroacetonitrile to form 4-tert-butylphenoxyacetonitrile. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the desired thiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thiadiazoles with various functional groups.

Mechanism of Action

The mechanism of action of 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a tert-butylphenoxy group and a thiadiazole ring. This combination imparts distinct chemical properties and potential applications that may not be observed in similar compounds. The presence of the thiadiazole ring, in particular, contributes to its potential biological activities and versatility in chemical reactions.

Properties

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-13(2,3)9-4-6-10(7-5-9)17-8-11-15-16-12(14)18-11/h4-7H,8H2,1-3H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOHHKIXCSPREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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